molecular formula C20H24N2O4S2 B2667900 Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate CAS No. 1705093-15-7

Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Cat. No. B2667900
CAS RN: 1705093-15-7
M. Wt: 420.54
InChI Key: AAAZDDQTKJVZJM-UHFFFAOYSA-N
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Description

“Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, and the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tolyl group is an aryl group commonly found in the structure of diverse chemical compounds . The carbamate group is an ester of carbamic acid .


Chemical Reactions Analysis

Tolyl groups are considered nonpolar and hydrophobic groups. Tolyl sulfonates are excellent leaving groups in nucleophilic substitutions, for this reason, they are commonly generated as intermediaries to activate alcohols .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of related carbamates involves several chemical transformations. For instance, the thermal degradation of polythiolcarbamate has been studied to understand the decomposition products and mechanisms, which could provide insights into the stability and reactivity of similar compounds (Dyer & Osborne, 1960). Another study involved the synthesis of 2,4-disubstituted thiazoles and selenazoles, indicating the potential of such compounds in antitumor and antifilarial applications (Kumar et al., 1993). These synthetic approaches highlight the versatility of carbamate compounds in generating biologically active molecules.

Biological Activities

Carbamate compounds undergo various biological modifications, including hydrolysis, oxidation, and conjugation, leading to the formation of metabolites with potential biological activities (Knaak, 1971). The antimicrobial evaluation of novel sulfonamide and carbamate hybrids has also been reported, showcasing the compounds' efficacy against bacterial and fungal strains, thus highlighting their potential as antimicrobial agents (Darwish et al., 2014).

Analytical Methods and Applications

The development of analytical methods for carbamates includes the use of capillary zone electrophoresis for the enantiomeric separation of growth hormone secretagogues, demonstrating the analytical versatility in studying the stereochemistry of such compounds (Zhou et al., 1997). Moreover, the fluorigenic labeling of carbamates with dansyl chloride has been explored to understand fluorescence phenomena, offering insights into the detection and quantification of carbamate compounds (Lawrence & Frei, 1972).

properties

IUPAC Name

methyl N-[4-[[7-(2-methylphenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-27-19)28(24,25)17-9-7-16(8-10-17)21-20(23)26-2/h3-10,19H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAZDDQTKJVZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-((7-(o-tolyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

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